molecular formula C16H12F2N4O4 B10913153 N-(2,2-difluoroethyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2,2-difluoroethyl)-3-methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10913153
M. Wt: 362.29 g/mol
InChI Key: LRVGWHRYVFBOBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-(2,2-Difluoroethyl)-3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that features a pyridine ring fused with an isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,2-difluoroethyl)-3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,2-Difluoroethyl)-3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-(2,2-difluoroethyl)-3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C16H12F2N4O4

Molecular Weight

362.29 g/mol

IUPAC Name

N-(2,2-difluoroethyl)-3-methyl-6-(3-nitrophenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C16H12F2N4O4/c1-8-14-11(15(23)19-7-13(17)18)6-12(20-16(14)26-21-8)9-3-2-4-10(5-9)22(24)25/h2-6,13H,7H2,1H3,(H,19,23)

InChI Key

LRVGWHRYVFBOBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.